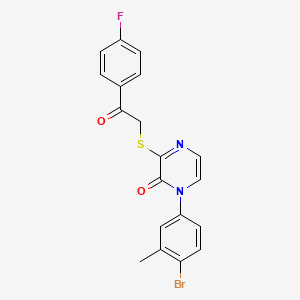

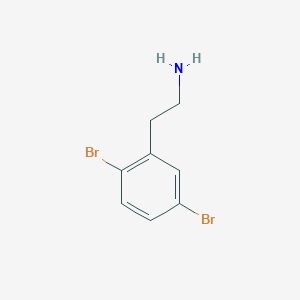

![molecular formula C12H9ClN2O3S B2697185 N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-49-5](/img/structure/B2697185.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It’s a derivative of benzothiazole and has been synthesized and evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further details about the molecular structure would require more specific data or a detailed study.Physical And Chemical Properties Analysis

Some physical properties of this compound include a melting point of 257–259 °C and an Rf-value of 0.70 . Its IR spectrum shows peaks at 628 (C–S–C benzothiazole), 826 (C–Cl), 1461 (C–N benzothiazole), 1497 (C–O-C oxadiazole), 1516 (C=C aromatic), and 3321 (N–H) .Scientific Research Applications

Anti-Inflammatory Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a key role in inflammation. These compounds exhibit significant anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), the enzyme responsible for generating prostaglandins associated with inflammation and pain. Unlike traditional NSAIDs, which can cause gastrointestinal irritation, these derivatives show lower ulcerogenic effects on the gastrointestinal mucosa .

Analgesic Activity

In addition to their anti-inflammatory effects, these compounds also demonstrate analgesic properties. By targeting COX-2, they alleviate pain associated with inflammation. Their selective inhibition of COX-2 reduces the risk of gastrointestinal side effects commonly seen with nonselective NSAIDs .

Anti-Ulcer Potential

Research suggests that N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide derivatives may have anti-ulcer properties. Urease inhibitors are of interest for developing anti-ulcer drugs, and these compounds could be explored further in this context .

Antimicrobial Activity

The title compound derivatives were investigated for their antimicrobial properties against Gram-positive bacteria. While more research is needed, this suggests potential applications in combating bacterial infections .

COX-1 Inhibition

Although these derivatives exhibit weak COX-1 inhibitory activity, their selectivity for COX-2 makes them promising candidates for anti-inflammatory therapy without causing significant gastrointestinal issues .

Mechanism of Action

Target of Action

The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide disrupts this pathway, leading to a decrease in the production of these bioactive lipids .

Result of Action

The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Future Directions

The compound has shown promising results in terms of its anti-inflammatory and analgesic activities . Future research could focus on further exploring these properties, potentially leading to the development of new therapeutic agents. Additionally, the compound’s antimicrobial properties could be investigated against a variety of bacterial and fungal strains .

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-7-1-2-8-10(5-7)19-12(14-8)15-11(16)9-6-17-3-4-18-9/h1-2,5-6H,3-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBEICTENEBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

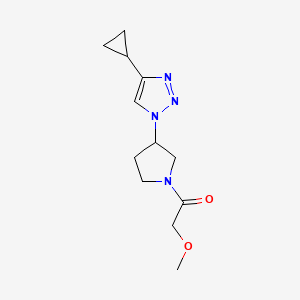

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

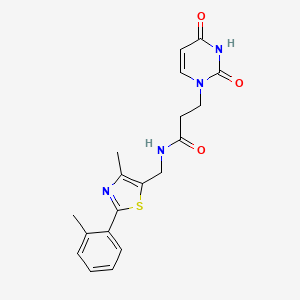

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)

![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)

![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)

![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)

![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)